molecular formula C22H27N3O2 B2961468 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea CAS No. 941908-85-6

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea

Cat. No.: B2961468
CAS No.: 941908-85-6
M. Wt: 365.477
InChI Key: XBXHNOZRLIWOGP-UHFFFAOYSA-N
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Description

1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea is an organic compound characterized by its complex molecular structure. It is part of the indole and urea derivative family, exhibiting intriguing chemical properties that have piqued the interest of researchers in multiple scientific domains.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of this compound typically involves the reaction of indole derivatives with substituted phenylbutyl isocyanates. The process begins with the preparation of 1-(2-methoxyethyl)-1H-indole, which is then reacted with 4-phenylbutan-2-yl isocyanate under controlled conditions, usually in the presence of a base like triethylamine. The reaction is typically conducted in an inert atmosphere at moderate temperatures to ensure high yield and purity.

Industrial production methods: Industrial-scale production often leverages batch or continuous-flow reactors to streamline the synthesis process. The choice of solvent, temperature, and pressure conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of reactions it undergoes: 1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea undergoes several types of reactions, including oxidation, reduction, and nucleophilic substitution.

Common reagents and conditions used in these reactions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary; oxidation typically requires acidic or neutral environments, reduction reactions are often conducted under anhydrous conditions, and substitution reactions are facilitated by polar solvents.

Major products formed from these reactions: Oxidation can lead to the formation of corresponding indole oxides, while reduction may yield simpler urea derivatives. Substitution reactions often introduce new functional groups onto the indole or phenylbutan-2-yl moiety, leading to a wide variety of derivative compounds.

Scientific Research Applications

This compound has found applications in various fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms and kinetics.

Biology: Researchers explore its biological activity, particularly its potential as an enzyme inhibitor or a ligand for specific receptors.

Medicine: Preliminary studies indicate its potential in pharmaceutical applications, especially in the development of novel therapeutic agents for treating conditions like cancer and neurological disorders.

Industry: It serves as a precursor in the synthesis of specialty chemicals and materials with specific properties desired in industrial applications.

Mechanism of Action

Mechanism by which the compound exerts its effects: The compound's mechanism of action typically involves binding to specific molecular targets within cells, such as enzymes or receptors, thereby modulating their activity.

Molecular targets and pathways involved: Potential targets include kinase enzymes, G-protein coupled receptors, and ion channels. The modulation of these targets can influence various signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

  • 1-(1H-Indol-3-yl)-3-(4-phenylbutan-2-yl)urea

  • 1-(2-Methoxyethyl)-1H-indole-3-carboxamide

  • 1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-phenylurea

This comprehensive analysis provides a detailed insight into the compound 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea, highlighting its preparation, reactions, applications, mechanism of action, and comparison with similar compounds.

Properties

IUPAC Name

1-[1-(2-methoxyethyl)indol-3-yl]-3-(4-phenylbutan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-17(12-13-18-8-4-3-5-9-18)23-22(26)24-20-16-25(14-15-27-2)21-11-7-6-10-19(20)21/h3-11,16-17H,12-15H2,1-2H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXHNOZRLIWOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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